molecular formula C12H10F3NO B2567489 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline CAS No. 881932-89-4

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline

Cat. No.: B2567489
CAS No.: 881932-89-4
M. Wt: 241.213
InChI Key: MRFXVPXZCFQGLP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline (CAS 881932-89-4) is an organic compound with the molecular formula C12H10F3NO and a molecular weight of 241.21 . This solid compound belongs to the quinoline class, a privileged scaffold in medicinal chemistry and drug discovery renowned for its wide spectrum of pharmacological activities . Quinoline derivatives are extensively utilized in scientific research for their potential biological activities, including serving as key intermediates in the synthesis of compounds with analgesic and anti-inflammatory properties . Researchers employ this specific trifluoromethyl-substituted quinoline derivative as a versatile building block for the development and exploration of novel bioactive molecules . Its structure, featuring a methoxy group at the 4-position and a trifluoromethyl group at the 7-position, makes it a valuable precursor in various synthetic transformations. The presence of the trifluoromethyl group is particularly significant in agrochemical and pharmaceutical research, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methoxy-2-methyl-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c1-7-5-11(17-2)9-4-3-8(12(13,14)15)6-10(9)16-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFXVPXZCFQGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halogenated quinoline precursors in the presence of palladium catalysts .

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Scientific Research Applications

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

The following table summarizes key structural and functional differences between 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Applications/Properties References
This compound 4-OCH₃, 2-CH₃, 7-CF₃ C₁₂H₁₀F₃NO N/A Potential antimalarial/agrochemical agent -
4-Chloro-7-(trifluoromethyl)quinoline 4-Cl, 7-CF₃ C₁₀H₅ClF₃N 95.1–97.1 Intermediate in drug-resistant malaria treatments
4-Amino-7-(trifluoromethyl)quinoline 4-NH₂, 7-CF₃ C₁₀H₇F₃N₂ N/A Anticancer and antimicrobial research
4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline 4-CF₂H, 7-F, 8-CH₃, 2-CF₃ C₁₃H₁₁F₅N₂ 107.5–108.4 Agrochemical ingredient (fungicidal activity)
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline 4-Cl, 6-OCH₃, 2-CF₃ C₁₁H₇ClF₃NO N/A Pharmaceutical intermediate

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Trifluoromethyl Position: The 7-CF₃ group in the target compound contrasts with 2-CF₃ in 4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline, altering steric hindrance and binding affinity in biological systems .

Synthetic Methodologies The target compound may be synthesized via Suzuki coupling using methoxy-substituted boronates, similar to methods described for 6-Chloro-4-ethoxy-2-methylquinoline derivatives . In contrast, 4-Chloro-7-(trifluoromethyl)quinoline is synthesized via chlorination of 7-(trifluoromethyl)quinoline precursors using phosphorus oxychloride .

Biological Activity Antimalarial Potential: Chloro-substituted quinolines (e.g., 4-Chloro-7-(trifluoromethyl)quinoline) are prominent in antimalarial research due to their ability to overcome drug resistance . The target compound’s methoxy group may modulate toxicity profiles while retaining efficacy. Agrochemical Applications: Fluorinated quinolines like 4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline exhibit fungicidal properties, suggesting the target compound could be optimized for similar uses .

Physical Properties Melting points vary significantly: 4-Chloro-7-(trifluoromethyl)quinoline melts at 95–97°C, while difluoromethyl analogs melt higher (~107–108°C), likely due to increased molecular symmetry . The target compound’s methoxy and methyl groups may lower its melting point compared to chloro derivatives.

Biological Activity

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a two-step process:

  • Friedländer Reaction : The initial step involves synthesizing 4-methoxy-2-methylquinoline.
  • Trifluoromethylation : The resultant intermediate is then treated with trifluoromethyl iodide to yield the final product.

Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure of the synthesized compound.

Biological Properties

This compound has been shown to exhibit significant biological activity, particularly in anticancer research. The following table summarizes its key biological properties:

Biological Activity Details
Anticancer Activity Effective against human breast (MCF-7), colon (HCT-116), and lung cancer cells (A549) with IC50 values ranging from 0.010 to 0.042 µM .
Anti-inflammatory Effects Demonstrated potential in reducing inflammation markers in vitro.
Antioxidant Properties Exhibits scavenging activity against free radicals, contributing to its protective effects.
Toxicity Profile Low toxicity observed in both in vitro and in vivo studies; no significant adverse effects reported.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), which can trigger apoptosis in cancer cells through mitochondrial pathways .

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The compound was found to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Colon Cancer Research : Another study demonstrated that this quinoline derivative inhibited the proliferation of HCT-116 colon cancer cells by inducing cell cycle arrest and apoptosis. The IC50 was measured at approximately 0.025 µM, indicating potent activity compared to standard chemotherapeutic agents .

Applications

The potential applications of this compound extend beyond oncology:

  • Pharmaceutical Development : As a lead compound for developing novel anticancer drugs.
  • Materials Science : Used in synthesizing advanced materials such as luminescent sensors and bioimaging probes.

Future Directions

Research into this compound is ongoing, focusing on:

  • Developing novel synthetic strategies for large-scale production.
  • Exploring its applications in optoelectronics and photonics.
  • Investigating its mechanism of action in greater detail.
  • Creating new derivatives with enhanced biological activity and specificity .

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